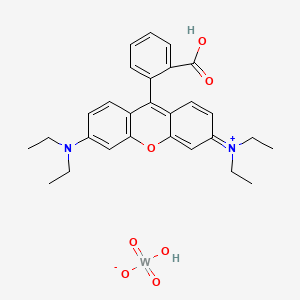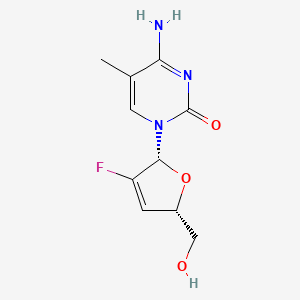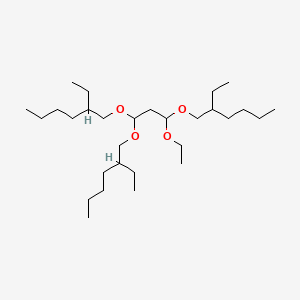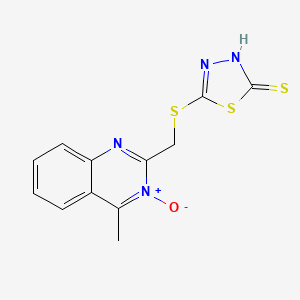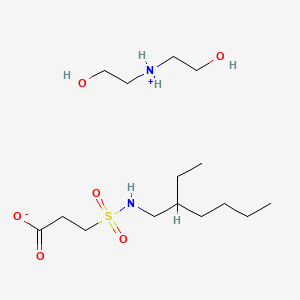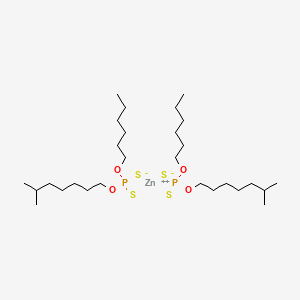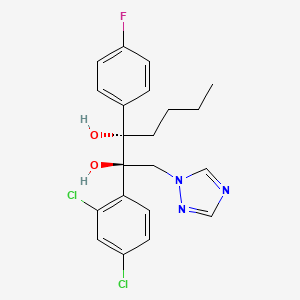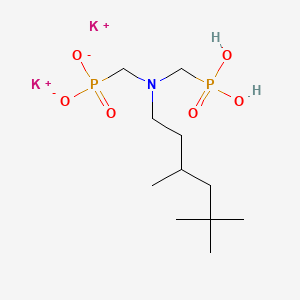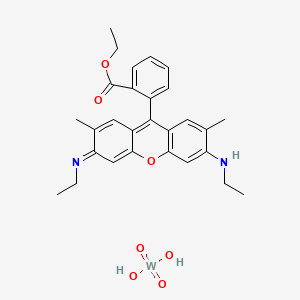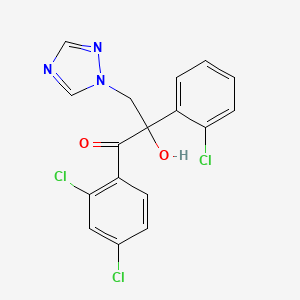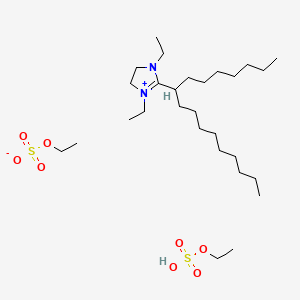
(Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is a synthetic organic compound with a unique structure that includes an imidazolium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate typically involves the alkylation of an imidazole derivative. The reaction conditions often include the use of strong bases and alkylating agents under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazolium ring can be targeted by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology
In biological research, this compound can be used to study the interactions between imidazolium derivatives and biological molecules, providing insights into their potential therapeutic applications.
Medicine
In medicine, (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is being investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry
In industry, this compound is used in the formulation of specialty chemicals and materials, including surfactants and ionic liquids, which have applications in various industrial processes.
Mecanismo De Acción
The mechanism of action of (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium core can interact with negatively charged sites on proteins and membranes, leading to disruption of their normal functions. This interaction can result in antimicrobial effects or catalytic activity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-diethyl-2-methylimidazolium chloride
- 1,3-diethyl-2-ethylimidazolium bromide
- 1,3-diethyl-2-propylimidazolium iodide
Uniqueness
(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction capabilities. This makes it particularly useful in applications where strong interactions with lipid membranes are desired.
Propiedades
Número CAS |
94110-03-9 |
|---|---|
Fórmula molecular |
C28H60N2O8S2 |
Peso molecular |
616.9 g/mol |
Nombre IUPAC |
1,3-diethyl-2-heptadecan-8-yl-4,5-dihydroimidazol-1-ium;ethyl hydrogen sulfate;ethyl sulfate |
InChI |
InChI=1S/C24H49N2.2C2H6O4S/c1-5-9-11-13-14-16-18-20-23(19-17-15-12-10-6-2)24-25(7-3)21-22-26(24)8-4;2*1-2-6-7(3,4)5/h23H,5-22H2,1-4H3;2*2H2,1H3,(H,3,4,5)/q+1;;/p-1 |
Clave InChI |
WTUPRXCWYUMDSO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CC)CC.CCOS(=O)(=O)O.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



